Cas no 1260670-05-0 (3-Bromo-8-chloro-1,7-naphthyridine)

3-Bromo-8-chloro-1,7-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-溴-8-氯-1,7-萘啶
- 3-BROMO-8-CHLORO-1,7-NAPHTHYRIDINE
- 3-bromo-8-chloro-[1,7]naphthyridine
- 1,7-Naphthyridine, 3-bromo-8-chloro-
- AMY26113
- AB73781
- SB15505
- SY234076
- P12248
- A857370
- DB-204498
- CS-0051445
- SCHEMBL14862040
- 1260670-05-0
- DSPVDMUXVYEYPP-UHFFFAOYSA-N
- MFCD18250850
- AS-51261
- AKOS027254418
- EN300-7421671
- 887-253-8
- 3-Bromo-8-chloro-1,7-naphthyridine
-
- MDL: MFCD18250850
- Inchi: 1S/C8H4BrClN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H
- InChI Key: DSPVDMUXVYEYPP-UHFFFAOYSA-N
- SMILES: BrC1=C([H])N=C2C(=NC([H])=C([H])C2=C1[H])Cl
Computed Properties
- Exact Mass: 241.92464g/mol
- Monoisotopic Mass: 241.92464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 2.8
3-Bromo-8-chloro-1,7-naphthyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D257311-5g |
3-bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 95% | 5g |
$2088 | 2024-08-03 | |
eNovation Chemicals LLC | D257311-1g |
3-bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 95% | 1g |
$668 | 2024-08-03 | |
Chemenu | CM104581-5g |
3-bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 97% | 5g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2743-5G |
3-bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 97% | 5g |
¥ 3,841.00 | 2023-04-05 | |
Chemenu | CM104581-1g |
3-bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 97% | 1g |
$726 | 2021-08-06 | |
eNovation Chemicals LLC | D918719-1g |
3-Bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 98% | 1g |
$400 | 2023-08-31 | |
Enamine | EN300-7421671-0.25g |
3-bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 93% | 0.25g |
$65.0 | 2024-05-24 | |
eNovation Chemicals LLC | D586535-1G |
3-bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 97% | 1g |
$125 | 2024-07-21 | |
Chemenu | CM104581-250mg |
3-bromo-8-chloro-1,7-naphthyridine |
1260670-05-0 | 97% | 250mg |
$*** | 2023-03-30 | |
abcr | AB485412-10g |
3-Bromo-8-chloro-1,7-naphthyridine; . |
1260670-05-0 | 10g |
€875.40 | 2025-02-20 |
3-Bromo-8-chloro-1,7-naphthyridine Related Literature
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 3-Bromo-8-chloro-1,7-naphthyridine
Introduction to 3-Bromo-8-chloro-1,7-naphthyridine (CAS No. 1260670-05-0)
3-Bromo-8-chloro-1,7-naphthyridine, identified by its CAS number 1260670-05-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a nitrogen-containing heterocycle that exhibits a broad spectrum of biological activities. The presence of both bromo and chloro substituents on the naphthyridine core enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural features of 3-Bromo-8-chloro-1,7-naphthyridine contribute to its versatility in drug design. The bromo group at the 3-position and the chloro group at the 8-position provide electrophilic centers that are susceptible to nucleophilic substitution reactions, enabling further functionalization. This characteristic is particularly useful in constructing more complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates.
In recent years, 3-Bromo-8-chloro-1,7-naphthyridine has been explored as a key building block in the development of novel therapeutic agents. Its derivatives have shown promise in several therapeutic areas, including oncology, anti-inflammatory disorders, and infectious diseases. The naphthyridine scaffold is known for its ability to interact with biological targets such as kinases and transcription factors, which are often implicated in disease pathogenesis.
One of the most compelling aspects of 3-Bromo-8-chloro-1,7-naphthyridine is its role in the synthesis of small-molecule inhibitors. For instance, researchers have utilized this compound to develop inhibitors targeting Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling pathways. BTK inhibitors have been clinically validated for the treatment of certain autoimmune diseases and hematological malignancies. The bromo and chloro substituents on 3-Bromo-8-chloro-1,7-naphthyridine allow for facile introduction of additional pharmacophores that can modulate the binding properties of the inhibitor to its target.
Another area where 3-Bromo-8-chloro-1,7-naphthyridine has made an impact is in the development of antiviral agents. Naphthyridine derivatives have been investigated for their potential to inhibit viral enzymes such as proteases and polymerases. The structural flexibility of 3-Bromo-8-chloro-1,7-naphthyridine enables the design of molecules that can effectively disrupt viral replication cycles. Recent studies have highlighted its derivatives as candidates for treating emerging viral infections, underscoring their importance in antiviral drug discovery.
The synthetic utility of 3-Bromo-8-chloro-1,7-naphthyridine extends beyond pharmaceutical applications. It serves as a versatile intermediate in materials science, particularly in the development of organic electronic materials. The compound's ability to undergo cross-coupling reactions makes it valuable for constructing conjugated polymers and small molecules with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Advances in computational chemistry have further enhanced the understanding of 3-Bromo-8-chloro-1,7-naphthyridine's reactivity and biological activity. Molecular modeling studies have provided insights into how structural modifications influence binding affinity and selectivity. These computational approaches are increasingly being integrated with experimental techniques to accelerate the discovery and optimization of novel derivatives.
The future prospects for 3-Bromo-8-chloro-1,7-naphthyridine are promising, with ongoing research focusing on expanding its applications in drug discovery and materials science. Innovations in synthetic methodologies are expected to unlock new possibilities for derivative design, while collaborations between academia and industry will drive its translation into clinical and commercial products.
In conclusion, 3-Bromo-8-chloro-1,7-naphthyridine (CAS No. 1260670-05-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, so too will its impact on science and technology.
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